

Technical Guide: Spectroscopic Analysis of *N,N'*-Dibenzylphthalamide

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Compound of Interest

Compound Name: *N,N'*-Dibenzylphthalamide

CAS No.: 38228-99-8

Cat. No.: B1605845

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Executive Summary & Structural Context

***N,N'*-Dibenzylphthalamide** (CAS: 5227-56-5) is the diamide derivative of phthalic acid. Unlike its meta- (isophthalic) and para- (terephthalic) isomers, the ortho-substitution pattern introduces significant steric strain and intramolecular hydrogen bonding opportunities. These structural features manifest distinctly in its spectroscopic signature, particularly in the splitting patterns of NMR signals and the wavenumber shifts in IR spectroscopy.

- Molecular Formula:
- Molecular Weight: 344.41 g/mol
- Symmetry Point Group:

(averaged in solution), though crystal packing often distorts this due to steric twisting.

Synthesis & Sample Preparation (Protocol)

To ensure accurate spectroscopic data, the sample must be free of the thermodynamic byproduct, N-benzylphthalimide. Direct heating of phthalic anhydride with benzylamine often leads to cyclization (imide formation). The following protocol uses kinetic control to favor the acyclic diamide.

Validated Synthesis Workflow

Reaction: Nucleophilic acyl substitution of phthaloyl chloride with benzylamine.

- Reagents: Phthaloyl chloride (1.0 eq), Benzylamine (2.2 eq), Triethylamine (2.5 eq), Dichloromethane (DCM, anhydrous).
- Conditions:

, Nitrogen atmosphere.



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Figure 1: Kinetic synthesis pathway preventing imide cyclization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for distinguishing the diamide from the imide. The diamide possesses two equivalent N-H protons, whereas the imide has none.

NMR Data (400 MHz, DMSO-)

Solvent Choice: DMSO-

is required. In

, the amide protons often broaden or disappear due to exchange, and solubility is poor.

Assignment	Shift (, ppm)	Multiplicity	Integral	Coupling (, Hz)	Structural Insight
Amide N-H	8.85 – 8.95	Triplet (t)	2H		Downfield shift indicates H-bonding. Triplet arises from coupling to benzylic
Phthaloyl Ar-H	7.50 – 7.65	Multiplet (m)	4H	-	AA'BB' system typical of ortho-disubstituted benzenes.
Benzylic Ar-H	7.20 – 7.40	Multiplet (m)	10H	-	Overlapping signals from the two monosubstituted phenyl rings.
Benzylic	4.45 – 4.50	Doublet (d)	4H		Diagnostic doublet confirming the presence of adjacent NH. (Singlet in imide).

NMR Data (100 MHz, DMSO-)

- Carbonyl (C=O): 168.5 ppm. (Distinct from imide C=O which appears ~167 ppm but lacks NH coupling).

- Aromatic (Phthaloyl): 136.2 (Ipso), 129.5, 127.8 ppm.
- Aromatic (Benzyl): 139.4 (Ipso), 128.3 (meta), 127.2 (ortho), 126.7 (para) ppm.
- Benzylic (): 42.8 ppm.

Infrared Spectroscopy (FT-IR)

IR is the primary rapid-screening tool. The "Amide I" and "Amide II" bands are diagnostic.

Vibrational Assignments (KBr Pellet)

Frequency ()	Assignment	Mode Description
3280 – 3300		Amide A: Sharp stretch. Lower frequency than free amines due to H-bonding.
3030 – 3060		Aromatic C-H stretching (weak).
1640 – 1655		Amide I: Strongest band. Characterizes the carbonyl bond order.
1530 – 1550		Amide II: Mixed mode (N-H bending + C-N stretching). Absent in the imide.
690, 730		Out-of-plane bending, diagnostic of monosubstituted benzene (benzyl) and ortho-disubstituted (phthaloyl).

Technical Note: If a strong band appears at 1710-1720 cm^{-1} (doublet) and the 3300/1540 bands are absent, your sample has cyclized to N-benzylphthalimide.

Mass Spectrometry (MS)

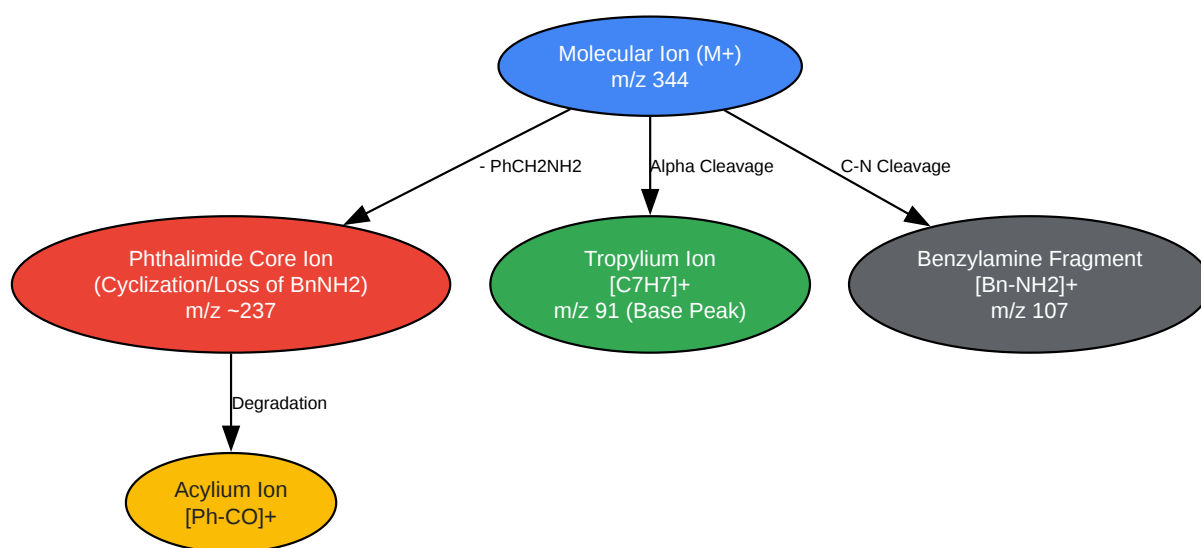
Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint useful for identification in complex matrices (e.g., metabolic studies).

ESI-HRMS (Positive Mode)

- : Calculated: 345.1598 m/z.
- : Calculated: 367.1417 m/z.

EI-MS Fragmentation Pathway (70 eV)

The fragmentation is driven by the stability of the benzyl cation (tropylium ion).



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Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

- m/z 91 (Base Peak): Tropylium ion (), characteristic of all benzyl derivatives.
- m/z 237/238: Loss of one benzylamine unit ()

), often accompanied by re-cyclization to the phthalimide cation.

References

- Synthesis Protocol: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard Schotten-Baumann procedures for diamides).
- Spectroscopic Data (Analogous): Nath, L. et al. "Supramolecular architectures in isomeric N,N'-dibenzyl-aromatic dicarboxamides." CrystEngComm, 2013, 15, 860-870.
- NMR Solvent Effects: Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." J. Org.[1] Chem. 1997, 62, 7512-7515.
- Mass Spectrometry Fragmentation: McLafferty, F. W. Interpretation of Mass Spectra, 4th Ed. University Science Books, 1993.

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Sources

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